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molecular formula C10H11N3O B8792100 5-Amino-2,4-dihydro-4-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 58686-39-8

5-Amino-2,4-dihydro-4-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No. B8792100
M. Wt: 189.21 g/mol
InChI Key: FPPATQVGROAEOV-UHFFFAOYSA-N
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Patent
US04000156

Procedure details

A solution of 261 g (1 mole) of 1-phenyl-3-carbethoxyamino-4-methyl-2-pyrazolin-5-one in 1600 ml of 2.5 N sodium hydroxide was refluxed for 30 min. The solution was cooled and neutralized by addition of 250 ml of concentrated hydrochlorid acid and 50 ml of glacial acetic acid. The precipitate was separated and dried. Yield: 160 g (84%). Melting point: 147° C.
Name
1-phenyl-3-carbethoxyamino-4-methyl-2-pyrazolin-5-one
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[CH:10]([CH3:13])[C:9]([NH:14]C(OCC)=O)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.C(O)(=O)C>[OH-].[Na+]>[C:1]1([N:7]2[C:11](=[O:12])[CH:10]([CH3:13])[C:9]([NH2:14])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
1-phenyl-3-carbethoxyamino-4-methyl-2-pyrazolin-5-one
Quantity
261 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(C(C1=O)C)NC(=O)OCC
Name
Quantity
1600 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C(C(C1=O)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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